molecular formula C15H28BFN2O3Si B13912273 2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane

2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane

Cat. No.: B13912273
M. Wt: 342.29 g/mol
InChI Key: CFERUWMOUIKQFQ-UHFFFAOYSA-N
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Description

2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane is a complex organic compound that features a unique combination of fluorine, boron, and silicon atoms

Preparation Methods

The synthesis of 2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of appropriate starting materials to form the pyrazole ring structure.

    Introduction of the fluorine atom: Fluorination is achieved using specific fluorinating agents under controlled conditions.

    Attachment of the boron-containing group: The boron group is introduced through a reaction with a boronic acid or boronate ester.

    Attachment of the trimethylsilane group: This step involves the reaction of the intermediate compound with a trimethylsilylating agent to introduce the trimethylsilane group.

Industrial production methods may involve optimization of these steps to improve yield and efficiency, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane can undergo various chemical reactions, including:

Scientific Research Applications

2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, while the boron-containing group allows it to participate in coupling reactions. The trimethylsilane group provides steric protection and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Similar compounds to 2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane include:

Properties

Molecular Formula

C15H28BFN2O3Si

Molecular Weight

342.29 g/mol

IUPAC Name

2-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C15H28BFN2O3Si/c1-14(2)15(3,4)22-16(21-14)12-10-19(18-13(12)17)11-20-8-9-23(5,6)7/h10H,8-9,11H2,1-7H3

InChI Key

CFERUWMOUIKQFQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2F)COCC[Si](C)(C)C

Origin of Product

United States

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